molecular formula C15H10ClFN2S B11537178 2-{[(E)-(2-chloro-6-fluorophenyl)methylidene]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile

2-{[(E)-(2-chloro-6-fluorophenyl)methylidene]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile

Cat. No.: B11537178
M. Wt: 304.8 g/mol
InChI Key: SOHUQDJXDAROFB-UFWORHAWSA-N
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Description

2-[(E)-[(2-CHLORO-6-FLUOROPHENYL)METHYLIDENE]AMINO]-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBONITRILE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a combination of a chlorinated and fluorinated phenyl group, a methyleneamino linkage, and a cyclopentathiophene core with a carbonitrile group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-[(2-CHLORO-6-FLUOROPHENYL)METHYLIDENE]AMINO]-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBONITRILE typically involves multiple steps, starting with the preparation of the key intermediates. One common route includes the following steps:

    Preparation of 2-chloro-6-fluorobenzaldehyde: This can be synthesized from 2-chloro-6-fluorotoluene through oxidation reactions.

    Formation of the Schiff base: The aldehyde reacts with an amine to form the Schiff base, 2-[(E)-[(2-CHLORO-6-FLUOROPHENYL)METHYLIDENE]AMINO].

    Cyclization: The Schiff base undergoes cyclization with a thiophene derivative under acidic or basic conditions to form the cyclopentathiophene core.

    Introduction of the carbonitrile group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[(E)-[(2-CHLORO-6-FLUOROPHENYL)METHYLIDENE]AMINO]-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBONITRILE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the carbonitrile group to an amine or other functional groups.

    Substitution: The chlorinated and fluorinated phenyl group can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents like sodium hydride (NaH) or organolithium compounds are often employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.

Scientific Research Applications

2-[(E)-[(2-CHLORO-6-FLUOROPHENYL)METHYLIDENE]AMINO]-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBONITRILE has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

    Industry: Used in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-[(E)-[(2-CHLORO-6-FLUOROPHENYL)METHYLIDENE]AMINO]-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBONITRILE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-6-fluorophenylacetic acid: Shares the chlorinated and fluorinated phenyl group but lacks the cyclopentathiophene core and carbonitrile group.

    2-Chloro-6-fluorobenzaldoxime: Contains a similar phenyl group but differs in the functional groups and overall structure.

Properties

Molecular Formula

C15H10ClFN2S

Molecular Weight

304.8 g/mol

IUPAC Name

2-[(E)-(2-chloro-6-fluorophenyl)methylideneamino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile

InChI

InChI=1S/C15H10ClFN2S/c16-12-4-2-5-13(17)11(12)8-19-15-10(7-18)9-3-1-6-14(9)20-15/h2,4-5,8H,1,3,6H2/b19-8+

InChI Key

SOHUQDJXDAROFB-UFWORHAWSA-N

Isomeric SMILES

C1CC2=C(C1)SC(=C2C#N)/N=C/C3=C(C=CC=C3Cl)F

Canonical SMILES

C1CC2=C(C1)SC(=C2C#N)N=CC3=C(C=CC=C3Cl)F

Origin of Product

United States

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